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(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate

Catalog No.
S8363967
CAS No.
M.F
C13H14N2O2
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carb...

Product Name

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate

IUPAC Name

methyl (3R)-1-(cyanomethyl)-3-methyl-2,3-dihydroindole-4-carboxylate

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C13H14N2O2/c1-9-8-15(7-6-14)11-5-3-4-10(12(9)11)13(16)17-2/h3-5,9H,7-8H2,1-2H3/t9-/m0/s1

InChI Key

XXENTGYENSMGQB-VIFPVBQESA-N

SMILES

CC1CN(C2=CC=CC(=C12)C(=O)OC)CC#N

Canonical SMILES

CC1CN(C2=CC=CC(=C12)C(=O)OC)CC#N

Isomeric SMILES

C[C@H]1CN(C2=CC=CC(=C12)C(=O)OC)CC#N

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate is a chemical compound characterized by its unique structure that includes an indoline core, a cyanomethyl group, and a carboxylate functionality. Its molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it has a molecular weight of approximately 220.24 g/mol. The compound's structure allows for various interactions with biological systems, making it of interest in medicinal chemistry and organic synthesis.

Due to its functional groups. Notably, the cyanomethyl group can participate in nucleophilic addition reactions. For instance, the introduction of the cyanomethyl group into indoles can be achieved through photoredox catalysis, which allows for selective functionalization at the 2- or 3-position of indoles . This method utilizes bromoacetonitrile as a precursor to generate the cyanomethyl radical, which then couples with indole derivatives.

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate exhibits significant biological activity, particularly in its potential as an inhibitor for various biological targets. Studies have indicated that compounds with similar structures can interact with proteins involved in cancer pathways, suggesting that this compound may have therapeutic potential . Furthermore, interaction studies using molecular docking simulations have shown promising binding affinities to specific biological targets, indicating its utility in drug design.

The synthesis of (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Indoline Framework: Starting from commercially available indole derivatives, the synthesis often begins with the formation of the indoline core through cyclization reactions.
  • Cyanomethylation: The introduction of the cyanomethyl group can be accomplished via photoredox methods or traditional nucleophilic substitution reactions using bromoacetonitrile as a reagent.
  • Carboxylation: The final step involves carboxylation to introduce the carboxylate functionality, often achieved through carbon dioxide insertion or other carboxylation techniques .

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
  • Organic Synthesis: As an intermediate for synthesizing other complex molecules.
  • Material Science: In creating functional materials due to its unique structural properties.

Interaction studies focus on understanding how (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate binds to various biological targets. Techniques such as:

  • Molecular Docking Simulations: Used to predict binding affinities and orientations.
  • Binding Assays: Employed to quantify interaction strengths and mechanisms.

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Methyl 1-(cyanomethyl)-5-methylindole-2-carboxylateIndole core with cyanomethyl and carboxylate groupsDifferent positioning of methyl and carboxyl groups
Ethyl 5-bromo-2-(4-methoxybenzoyl)-1-methyl-2-oxo-2,4-dihydrospiro[indoline-3,3-pyrazole]-5-carboxylateContains a pyrazole moiety along with indoline structureExhibits distinct reactivity due to bromine substitution
Methyl 5-cyanomethyl-indole-3-carboxylateSimilar indole structure but lacks methyl substitutionPotentially different biological activity

These compounds highlight (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate's uniqueness in terms of its specific functional groups and their positions within the molecular framework. This uniqueness may contribute to distinct biological activities and synthetic applications compared to its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

230.105527694 g/mol

Monoisotopic Mass

230.105527694 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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